1,5-Dihexadecyl N-(3-carboxy-1-oxopropyl)-L-glutamate

Descripción

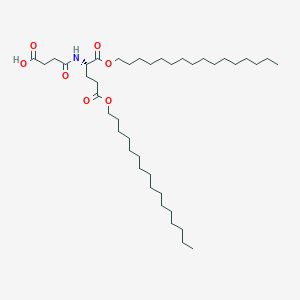

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid (hereafter referred to by its full systematic name) is a synthetic amphiphilic compound with a chiral (S)-configured center. Its structure combines two hexadecyloxy (C16) chains, a central dipeptide-like backbone, and a terminal carboxylic acid group. The compound’s design suggests applications in lipid-based drug delivery systems, membrane mimetics, or surfactants due to its dual hydrophilic (carboxylic acid, amide) and hydrophobic (C16 chains) regions. The hexadecyloxy groups likely enhance lipid solubility, while the carboxylic acid moiety provides pH-dependent solubility .

Propiedades

IUPAC Name |

4-[[(2S)-1,5-dihexadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H77NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-48-40(46)34-31-37(42-38(43)32-33-39(44)45)41(47)49-36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBOZUQAGVMYTM-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H77NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del glutamato de 1,5-Dihexadecil N-(3-carboxi-1-oxopropil)-L- generalmente implica la esterificación del ácido L-glutámico con hexadecanol en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen:

Temperatura: La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la esterificación.

Catalizador: Los catalizadores ácidos como el ácido sulfúrico o el ácido p-toluensulfónico se utilizan comúnmente.

Solvente: Se emplean solventes orgánicos como el tolueno o el diclorometano para disolver los reactivos y los productos.

Métodos de producción industrial

En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes del producto. Los parámetros del proceso se optimizan para lograr una alta pureza y minimizar los subproductos .

Análisis De Reacciones Químicas

Tipos de reacciones

El glutamato de 1,5-Dihexadecil N-(3-carboxi-1-oxopropil)-L- experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos éster o amida.

Reactivos y condiciones comunes

Oxidación: Se utilizan reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas o básicas.

Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas o los alcoholes pueden reaccionar con los grupos éster en condiciones suaves.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y derivados sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

El glutamato de 1,5-Dihexadecil N-(3-carboxi-1-oxopropil)-L- tiene varias aplicaciones de investigación científica:

Sistemas de administración de fármacos: Se utiliza para modificar la superficie de los liposomas y las nanopartículas para mejorar la administración de fármacos a células o tejidos específicos.

Terapia génica: La carga positiva del compuesto le permite unirse a biomoléculas cargadas negativamente, facilitando la administración de genes.

Investigación biomédica: Se emplea en el desarrollo de terapias dirigidas para enfermedades como el cáncer y las afecciones inflamatorias.

Mecanismo De Acción

El mecanismo de acción del glutamato de 1,5-Dihexadecil N-(3-carboxi-1-oxopropil)-L- implica su interacción con las membranas celulares y las biomoléculas. La naturaleza anfipática del compuesto le permite integrarse en las bicapas lipídicas, mejorando la administración de agentes terapéuticos. Se dirige a los macrófagos y otras células inmunitarias, modulando su actividad y reduciendo el estrés oxidativo y la inflamación .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound can be compared to three classes of analogs:

Lipidated amino acids (e.g., N-palmitoyl-L-glutamic acid).

Bis-alkylated surfactants (e.g., sodium 1,5-bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate).

Chiral amphiphiles (e.g., (R)-configured analogs).

Table 1: Key Comparative Properties

| Property | Target Compound | N-Palmitoyl-L-Glutamic Acid | Sodium 1,5-Bis(hexadecyloxy)-1,5-dioxopentane-2-sulfonate | (R)-Configured Analog |

|---|---|---|---|---|

| Molecular Weight | ~950 g/mol (estimated) | ~480 g/mol | ~830 g/mol | ~950 g/mol |

| Critical Micelle Conc. (CMC) | Not reported | 0.1 mM (pH 7.4) | 0.05 mM (aqueous) | Not reported |

| Solubility | Low in water, high in DCM/CHCl₃ | Moderate in water (pH >5) | High in water | Similar to (S)-form |

| Applications | Drug delivery (hypothesized) | Cosmetic emulsifiers | Industrial surfactants | Stereospecific interactions |

Key Findings:

- Lipophilicity: The dual C16 chains in the target compound likely increase logP values compared to mono-alkylated analogs like N-palmitoyl-L-glutamic acid, enhancing membrane permeability but reducing aqueous solubility .

- Stereochemistry: The (S)-configuration may influence interactions with biological targets (e.g., enzymes or receptors) compared to its (R)-configured counterpart. For example, (S)-forms of lipidated amino acids often show higher binding affinity to serum albumin .

- Surfactant Behavior : Unlike sodium sulfonate analogs, the carboxylic acid group in the target compound may confer pH-responsive self-assembly, expanding utility in triggered drug release systems .

Recommendations for Further Study

- Conduct CMC measurements via surface tension assays.

- Compare enantioselective behavior using chiral chromatography or crystallography.

- Evaluate cytotoxicity and drug encapsulation efficiency relative to commercial surfactants.

Actividad Biológica

(S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid, with the CAS number 125401-63-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₁H₇₇N₇O₇

- Molecular Weight : 696.05 g/mol

- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory activity of compounds related to 4-oxobutanoic acids. For instance, a study demonstrated that derivatives of 4-oxobutanoic acids exhibited significant anti-inflammatory effects in animal models, suggesting that similar compounds may possess comparable activities .

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid could be a candidate for developing anti-inflammatory therapeutics.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of 4-oxobutanoic acids and evaluating their biological activities. The results indicated that certain substitutions on the oxobutanoic acid framework enhanced anti-inflammatory effects significantly. This provides a basis for further exploration of (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid in therapeutic applications .

Study 2: Analgesic Activity

Another research effort investigated the analgesic properties of substituted 4-oxobutanoic acids. The findings revealed that these compounds could effectively reduce pain responses in animal models, indicating potential use in pain management therapies. The structural features contributing to this activity were analyzed, providing insights into how modifications could enhance efficacy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing (S)-4-((1,5-Bis(hexadecyloxy)-1,5-dioxopentan-2-yl)amino)-4-oxobutanoic acid to ensure high purity?

- Methodological Answer: Synthesis requires strict control of moisture and reaction intermediates. For analogous 4-oxobutanoic acid derivatives, residual solvents like methanol can interfere with downstream reactions. Post-synthesis, ensure thorough drying (e.g., under high vacuum) and confirm purity via NMR to detect solvent residues (e.g., δ 3.68 ppm for methoxy groups) . Hexadecyloxy groups may introduce solubility challenges; use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC or HPLC.

Q. How can researchers verify the stereochemical integrity of this compound post-synthesis?

- Methodological Answer: Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (S)-configuration. For structurally related compounds, NMR coupling constants (e.g., δ 2.60–2.80 ppm for diastereotopic protons) and NOE experiments can resolve stereochemical ambiguities . Cross-reference with computational models (e.g., DFT-optimized structures) to validate spatial arrangements.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Based on structurally similar compounds, this molecule may pose risks of skin/eye irritation (GHS Category 2/2A). Use nitrile gloves, sealed goggles, and fume hoods. Store at -10°C in desiccated conditions to prevent hydrolysis of the oxobutanoic acid moiety . Respiratory protection (e.g., P95 masks) is advised if aerosolization occurs during weighing.

Advanced Research Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products. For 4-oxobutanoic acid derivatives, acidic conditions (pH < 4) may hydrolyze the ester linkages, while alkaline conditions (pH > 8) could deprotonate the carboxylic acid group. Lyophilization or formulation in lipid-based matrices (e.g., liposomes) may enhance shelf-life .

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

- Methodological Answer: Discrepancies may arise from solvent choice (e.g., DMSO vs. aqueous buffers) or membrane permeability limitations. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate results. For lipid-modified compounds, incorporate delivery vehicles (e.g., cyclodextrins) to improve bioavailability .

Q. What in silico tools are effective for predicting this compound’s interaction with lipid bilayers or protein targets?

- Methodological Answer: Molecular dynamics (MD) simulations with force fields like CHARMM36 or Martini can model interactions with lipid membranes. Docking studies (AutoDock Vina, Schrödinger) paired with MM-GBSA free energy calculations predict binding modes to hydrophobic pockets. Validate predictions with surface plasmon resonance (SPR) or ITC .

Q. How does the compound’s amphiphilic structure influence its self-assembly behavior?

- Methodological Answer: Critical micelle concentration (CMC) can be determined via pyrene fluorescence assays. TEM or DLS characterize micelle/nanoparticle size. The hexadecyloxy chains likely drive hydrophobic aggregation, while the oxobutanoic acid group confers pH-dependent solubility. Compare with structurally simpler analogs (e.g., 4-methoxy derivatives) to isolate structure-function relationships .

Contradictions and Limitations in Current Data

- Synthetic Yield vs. Purity: Some protocols report high yields (e.g., 97% for 4-methoxy analogs) but may overlook trace impurities detectable only via high-resolution MS .

- Biological Activity Specificity: Similar compounds show off-target effects in kinase assays; use CRISPR-edited cell lines to isolate pathway-specific responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.